molecular formula C23H18N4OS B4167237 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide

Cat. No. B4167237
M. Wt: 398.5 g/mol
InChI Key: MZODILOWYABBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide, also known as CEP, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the regulation of cellular responses to stress and viral infection. PKR is a key component of the innate immune system, and its dysregulation has been implicated in various diseases, including cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide binds to the catalytic domain of PKR and inhibits its autophosphorylation and activation. This prevents the downstream phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent inhibition of protein synthesis. PKR activation also leads to the activation of nuclear factor kappa B (NF-κB) and the production of inflammatory cytokines. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide blocks this pathway by inhibiting PKR activation, leading to reduced inflammation and apoptosis.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been shown to have potent antiviral and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the replication of hepatitis C virus and to reduce the production of inflammatory cytokines in response to lipopolysaccharide stimulation. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity and potency as a PKR inhibitor. It has been shown to have minimal off-target effects and to be effective at low concentrations. However, 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Careful dose optimization and toxicity testing are necessary when using 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments.

Future Directions

For the use of 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in scientific research include investigating its potential as a therapeutic agent for viral infections, cancer, and neurodegenerative disorders. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been shown to have potential as a sensitizer for radiation and chemotherapy, and its combination with other therapeutic agents is an area of interest. Further studies are needed to elucidate the precise mechanisms of action of 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study the role of PKR in various cellular processes. It has been shown to inhibit the activation of PKR by double-stranded RNA and to block the downstream signaling pathways that lead to apoptosis and inflammation. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been used to investigate the role of PKR in viral infections, such as hepatitis C virus and human immunodeficiency virus. In addition, 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been used to study the effects of PKR inhibition on cancer cell growth and survival.

properties

IUPAC Name

1-(2-cyanoethyl)-N,N-diphenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c24-14-8-15-26-17-20(22(25-26)21-13-7-16-29-21)23(28)27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,16-17H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZODILOWYABBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CC=CS4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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